molecular formula C15H15N B074937 9-Isopropyl-9H-carbazole CAS No. 1484-09-9

9-Isopropyl-9H-carbazole

Cat. No.: B074937
CAS No.: 1484-09-9
M. Wt: 209.29 g/mol
InChI Key: LSZJZNNASZFXKN-UHFFFAOYSA-N
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Description

9-Isopropyl-9H-carbazole is an organic compound with the molecular formula C15H15N and a molecular weight of 209.29 g/mol It belongs to the class of carbazole derivatives, which are known for their aromatic heterocyclic structure This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the carbazole ring system

Mechanism of Action

Biochemical Pathways

9-isopropylcarbazole, like other carbazole derivatives, can be metabolized by certain bacteria through a process known as angular dioxygenation . This process involves the introduction of oxygen atoms at specific positions in the carbazole ring structure, leading to the formation of new metabolites. These metabolites can then be further processed through various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (20929 g/mol) and other physical properties suggest that it may have good bioavailability .

Result of Action

Carbazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, and protein-kinase inhibition activities .

Action Environment

The action of 9-isopropylcarbazole can be influenced by various environmental factors. For instance, in aquatic environments, biodegradation and photolysis are the dominant fate processes for carbazole . The specific influences of environmental factors on the action, efficacy, and stability of 9-isopropylcarbazole require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Isopropyl-9H-carbazole typically involves the alkylation of carbazole with isopropyl halides. One common method is the reaction of carbazole with isopropyl iodide in the presence of a strong base such as sodium hydride in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction proceeds under an inert atmosphere, usually argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 9-Isopropyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-9-ol derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

9-Isopropyl-9H-carbazole has numerous applications in scientific research:

Comparison with Similar Compounds

    9H-Carbazole: The parent compound without the isopropyl group.

    9-Ethyl-9H-carbazole: Similar structure with an ethyl group instead of an isopropyl group.

    9-Phenyl-9H-carbazole: Contains a phenyl group attached to the nitrogen atom.

Uniqueness: 9-Isopropyl-9H-carbazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural modification can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

9-propan-2-ylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZJZNNASZFXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061723
Record name 9H-Carbazole, 9-(1-methylethyl)-
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Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-09-9
Record name N-Isopropylcarbazole
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Record name 9-Isopropyl-9H-carbazole
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Record name 9H-Carbazole, 9-(1-methylethyl)-
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Record name 9H-Carbazole, 9-(1-methylethyl)-
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Record name 9-isopropyl-9H-carbazole
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Record name 9-ISOPROPYL-9H-CARBAZOLE
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Synthesis routes and methods I

Procedure details

Carbazole (5 g; 0.03 mol) was reacted with isopropyl bromide (5.61 ml; 0.06 mol) by working in a manner similar to that described in Example 1a).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.61 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

16 g (95.7 mmol) of carbazole, 38 g (608.2 mmol) of 85% KOH, 21 g (151.9 mmol) of potassium carbonate, 3.2 g (9.4 mmol) of tetra-n-butylammonium hydrogensulfate and 300 ml of toluene were weighed and put in a 1-liter four neck flask, and 25 g (147.1 mmol) of 2-iodopropane was added little by little from a dropping funnel (heat is slightly developed). Subsequently, the reaction was conducted at a temperature of 60° C. to 80° C. for 7 hours. The disappearance of carbazole was confirmed by TLC and gas chromatography. After cooling, the solution was filtered, and the filtrate was washed with water three times. The toluene phase was dried (MgSO4), and concentrated, thus obtaining 21.5 g of a crude product. The crude product was recrystallized from 2-propanol to obtain 16.35 g of a desired product.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
[Compound]
Name
four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3.2 g
Type
catalyst
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight
Yield
81.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 9-Isopropylcarbazole and how is its solid-state structure organized?

A1: 9-Isopropylcarbazole (9-Isopropyl-9H-carbazole), with the molecular formula C15H15N, exhibits a planar carbazole ring system. [, ] In its crystal structure, four molecules are arranged around a 2-fold rotation axis, forming a polar stack along the c-axis. [] The isopropyl group shows disorder over two positions, related by a pseudo-mirror plane perpendicular to the carbazole ring. []

Q2: How does UV light affect derivatives of 9-Isopropylcarbazole?

A2: Studies on 9-Isopropylcarbazole-3-carbaldehyde diphenylhydrazone demonstrate that UV light induces isomerization from the anti-form to the syn-form, both in solution and within a solid polymer film. [] This highlights the photosensitivity of this specific derivative and its potential for applications involving light-induced structural changes.

Q3: Are there any known polymerization reactions involving 9-Isopropylcarbazole derivatives?

A3: While limited information is available on 9-Isopropylcarbazole itself, research has explored the radiation-induced polymerization of 3-Vinyl-9-Isopropylcarbazole. [] This suggests the potential for utilizing derivatives of this compound in the development of novel polymeric materials.

Q4: What analytical techniques have been used to characterize 9-Isopropylcarbazole and its derivatives?

A4: Various analytical techniques have been employed to characterize 9-Isopropylcarbazole and its derivatives. X-ray diffraction analysis was crucial in determining the crystal structure and molecular packing of 9-Isopropylcarbazole. [, ] Additionally, UV-Vis spectroscopy has been used to study the light-induced isomerization of a 9-Isopropylcarbazole derivative. [] These techniques provide valuable insights into the structural and photochemical properties of these compounds.

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